molecular formula C22H14O6 B12550682 1,4-Naphthalenedione, 2,2'-ethylidenebis[8-hydroxy- CAS No. 185011-64-7

1,4-Naphthalenedione, 2,2'-ethylidenebis[8-hydroxy-

Cat. No.: B12550682
CAS No.: 185011-64-7
M. Wt: 374.3 g/mol
InChI Key: YQZCCVLXLACOJI-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-] is a complex organic compound that belongs to the class of naphthoquinones These compounds are characterized by their two ortho-fused benzene rings and a quinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-] typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-naphthoquinone and 8-hydroxy-1,4-naphthoquinone as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

    Formation of Intermediate: The initial reaction leads to the formation of an intermediate compound, which is then subjected to further reactions to introduce the ethylidene bridge.

    Final Product: The final step involves the purification of the product using techniques such as recrystallization or chromatography to obtain pure 1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-].

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Catalysts: Lewis acids and transition metal catalysts are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different chemical and biological properties.

Scientific Research Applications

1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-] has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-] involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful in cancer therapy. Additionally, the compound can interact with specific enzymes and proteins, affecting their function and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.

    2-Hydroxy-1,4-naphthoquinone: Another naphthoquinone derivative with hydroxyl groups, known for its biological activity.

    2,3-Dichloro-1,4-naphthoquinone: A chlorinated derivative with enhanced reactivity.

Uniqueness

1,4-Naphthalenedione, 2,2’-ethylidenebis[8-hydroxy-] is unique due to its ethylidene bridge and multiple hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

185011-64-7

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

8-hydroxy-2-[1-(8-hydroxy-1,4-dioxonaphthalen-2-yl)ethyl]naphthalene-1,4-dione

InChI

InChI=1S/C22H14O6/c1-10(13-8-17(25)11-4-2-6-15(23)19(11)21(13)27)14-9-18(26)12-5-3-7-16(24)20(12)22(14)28/h2-10,23-24H,1H3

InChI Key

YQZCCVLXLACOJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)C2=C(C1=O)C(=CC=C2)O)C3=CC(=O)C4=C(C3=O)C(=CC=C4)O

Origin of Product

United States

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